
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the glycine receptor antagonist family and has been shown to have a variety of effects on the body, including analgesic and anti-inflammatory properties. In Additionally, we will list as many future directions for research on CFM-2 as possible.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its analgesic properties. Studies have shown that this compound is effective in reducing pain in animal models of inflammatory and neuropathic pain. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
Wirkmechanismus
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a glycine receptor antagonist, meaning it blocks the action of glycine at its receptor. Glycine is an inhibitory neurotransmitter that plays a role in pain sensation and inflammation. By blocking glycine receptors, this compound reduces the transmission of pain signals and reduces inflammation.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory properties, this compound has been shown to reduce anxiety and increase locomotor activity in animal models. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its specificity for glycine receptors. This allows researchers to study the role of glycine in pain and inflammation without affecting other neurotransmitters. Additionally, this compound has a relatively long half-life, allowing for sustained effects in animal models.
One limitation of this compound is its low solubility in water, which can make it difficult to administer in experiments. Additionally, this compound has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could focus on its potential as a treatment for epilepsy. Additionally, this compound could be studied for its potential to treat other conditions, such as anxiety and depression. Further research could also explore the potential of this compound to be used in combination with other drugs for enhanced therapeutic effects. Finally, future research could focus on developing new synthesis methods for this compound that increase its solubility and reduce toxic effects.
Synthesemethoden
The synthesis method for N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions. The starting material is 3-chloro-4-fluoroaniline, which is reacted with methylsulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-N-methylsulfonylamine. This compound is then reacted with glycine to form this compound, or this compound.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O3S/c1-17(15,16)13(5-9(12)14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWOOTPETHWKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)
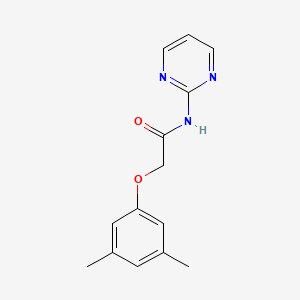
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)
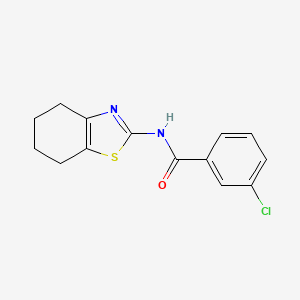
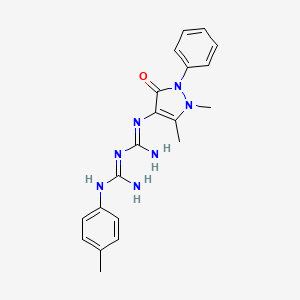
![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)
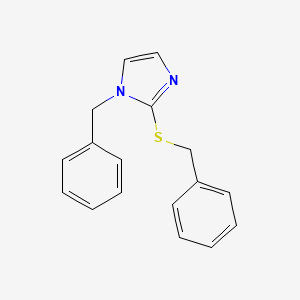
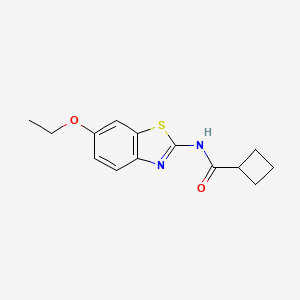
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)
